molecular formula C31H51N3Na2O19P2 B10862131 UDP-3-O-acyl-GlcNAc (disodium)

UDP-3-O-acyl-GlcNAc (disodium)

Cat. No.: B10862131
M. Wt: 877.7 g/mol
InChI Key: AKKQLFHUBQJEDX-GKTOLIBPSA-L
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Description

UDP-3-O-acyl-GlcNAc (disodium) is a metabolite involved in the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria. This compound plays a significant role in the formation of lipopolysaccharides, which are essential for bacterial viability and pathogenicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UDP-3-O-acyl-GlcNAc (disodium) typically involves the enzymatic conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) using specific acyltransferases. The acylation process requires the presence of acyl carrier proteins (ACPs) that donate the acyl group to the UDP-GlcNAc molecule .

Industrial Production Methods: Industrial production of UDP-3-O-acyl-GlcNAc (disodium) is generally carried out through fermentation processes using genetically engineered strains of Escherichia coli. These strains are optimized to overproduce the necessary enzymes and substrates required for the biosynthesis of the compound .

Chemical Reactions Analysis

Types of Reactions: UDP-3-O-acyl-GlcNAc (disodium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

UDP-3-O-acyl-GlcNAc (disodium) exerts its effects through its involvement in the biosynthesis of lipid A. The compound is acylated by specific acyltransferases, which transfer an acyl group from acyl carrier proteins to the UDP-GlcNAc molecule. This acylation is a critical step in the formation of lipid A, which anchors lipopolysaccharides to the outer membrane of Gram-negative bacteria . The molecular targets involved in this process include the enzymes LpxA and LpxC, which catalyze the acylation and deacetylation reactions, respectively .

Comparison with Similar Compounds

Uniqueness: UDP-3-O-acyl-GlcNAc (disodium) is unique due to its specific role in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria. This compound’s involvement in the formation of lipopolysaccharides makes it a valuable target for the development of antibacterial agents .

Properties

Molecular Formula

C31H51N3Na2O19P2

Molecular Weight

877.7 g/mol

IUPAC Name

disodium;[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C31H53N3O19P2.2Na/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43;;/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43);;/q;2*+1/p-2/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-;;/m1../s1

InChI Key

AKKQLFHUBQJEDX-GKTOLIBPSA-L

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.[Na+].[Na+]

Origin of Product

United States

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